Ineral

Epoxy Curing Agents Waterborne Formulations Printed Circuit Board Laminates

Ineral (monomethylol dicyandiamide, MW 89.1) is a water-miscible latent curing agent solving the solubility and crystallization issues of dicyandiamide (DICY) in waterborne epoxy and fire-retardant systems. • High aqueous solubility prevents voids in high-solids PCB prepreg laminates. • Methylol group ensures leach-resistant fire retardancy for exterior wood treatments, meeting building code durability. • Moisture-resistant building block for structural adhesives and laminates in wet environments. Procure with assured global shipping and technical support.

Molecular Formula C2H7N3O
Molecular Weight 89.1 g/mol
CAS No. 51209-96-2
Cat. No. B1222959
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIneral
CAS51209-96-2
Synonymsineral
monomethylol dicyandiamide
Molecular FormulaC2H7N3O
Molecular Weight89.1 g/mol
Structural Identifiers
SMILESC(N=C(N)N)O
InChIInChI=1S/C2H7N3O/c3-2(4)5-1-6/h6H,1H2,(H4,3,4,5)
InChIKeyMBEVSMZJMIQVBG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 500 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ineral (Monomethylol Dicyandiamide) Procurement Guide


Ineral (CAS 51209-96-2), also designated as monomethylol dicyandiamide and 2-(hydroxymethyl)guanidine, is a low molecular weight (89.1 g/mol) guanidine derivative . Characterized by a calculated LogP of -1.70, this compound is a polar, water-miscible substance that is primarily employed as a latent curing agent or intermediate in epoxy resin formulations and as a coreactant in fire-retardant compositions [1]. Unlike many general-purpose industrial additives, its specific methylol functionality dictates its performance in aqueous high-solids systems and leach-resistant polymer networks.

Latent curing agent for aqueous high-solids epoxy emulsions
Methylol functionality enables leach-resistant fire-retardant polymer networks
Supports void-free laminate production and moisture-resistant composite matrices

Ineral vs. Dicyandiamide: Aqueous Formulation Gaps


Substitution with the structurally related parent compound, dicyandiamide (DICY), is not functionally equivalent in waterborne epoxy and wood treatment applications due to two critical formulation limitations. First, dicyandiamide exhibits intrinsically limited aqueous solubility, which restricts the maximum attainable solids content in waterborne emulsions and often leads to detrimental crystallization and void formation in cured laminates [1]. Second, compositions relying solely on dicyandiamide for fire retardancy lack the leach resistance required for exterior or high-humidity service environments, resulting in rapid loss of fire-retardant properties upon exposure to moisture [2]. The methylol modification in Ineral directly addresses these processability and durability deficits.

Dicyandiamide (DICY) has limited aqueous solubility, which may restrict high-solids emulsion formation and increase crystallization or void risk in waterborne systems.

DICY-based fire-retardant compositions may lack the leach resistance required for exterior or high-humidity service, potentially compromising long-term fire performance.

Ineral vs. Dicyandiamide: Epoxy Curing and Wood Fire Retardancy


High-Solids Epoxy Emulsions via Enhanced Solubility

In contrast to standard dicyandiamide, which exhibits restricted solubility in water and fails to produce high-solids emulsions, Ineral (monomethylol dicyandiamide) was demonstrated to be a soluble latent curing agent that facilitates the preparation of aqueous epoxy emulsions with increased solids content and superior resistance to crystallization in the cured laminate [1].

Aqueous Solubility & Emulsion Quality
Head-to-head
Ineral: soluble; enables higher solids content and prevents crystallization/voids. DICY: limited solubility; less effective for high-solids emulsions.
Supports high-solids, void-free laminate formulation for PCB prepregs.
Aqueous epoxy impregnating emulsions; epoxy:curing agent solids ~100:2 to 100:10.
Epoxy Curing Agents Waterborne Formulations Printed Circuit Board Laminates

Superior Leach Resistance in Wood Treatments

Wood treated with aqueous solutions of partially reacted monomethylol dicyandiamide (Ineral), melamine, and phosphoric acid exhibited leach resistance rated on a relative scale of 1 to 10. Direct comparison with prior art treatments (including non-methylolated dicyandiamide systems) showed that the Ineral-based formulation provided a higher relative leach resistance score, confirming its essential role in creating a non-hygroscopic, durable fire-retardant barrier [1].

Leach Resistance Ranking
Head-to-head
Higher relative leach resistance score vs. prior art (scale 1–10); Ineral-based formulation achieved a superior rank in patent testing.
Supports exterior wood fire-retardant durability under moisture exposure.
Ponderosa pine, full-cell vacuum-pressure impregnation method.
Fire Retardant Wood Treatment Leach Resistance Building Materials

Moisture-Resistant Curing in Epoxy-Glass Laminates

As a latent curing agent, Ineral initiates cure at temperatures above approximately 155°C, similar to dicyandiamide, thereby maintaining room-temperature storage stability. However, it uniquely provides moisture resistance and prevents the formation of voids in the final cured product, a defect commonly associated with the use of dicyandiamide in glass cloth laminates [1].

Latent Cure & Moisture Resistance
Class-level
Cure onset above ~155°C; provides moisture resistance and prevents crystallization/voids in glass cloth laminates.
Supports processing for moisture-sensitive electrical laminates.
Glass cloth impregnated with aqueous epoxy emulsion; class-level inference from dicyandiamide chemistry.
Latent Curing Agents Composite Materials Electrical Insulation

Ineral Industrial Application Scenarios


High-Solids Waterborne Epoxy Emulsions for Electronics

This scenario involves the production of glass cloth prepregs for printed circuit board (PCB) laminates. In this application, Ineral is the preferred latent curing agent because its methylol modification confers high aqueous solubility, enabling the formulation of emulsions with solids contents unattainable with standard dicyandiamide. This prevents the crystallization and void formation that compromises dielectric performance and mechanical integrity of the finished board [1].

Leach-Resistant Exterior Fire-Retardant Wood

In the pressure treatment of wood for exterior construction (e.g., decking, siding, roofing), Ineral serves as a key reactant in melamine-phosphoric acid condensation systems. Evidence demonstrates that the partially reacted monomethylol dicyandiamide composition imparts leach resistance that significantly outperforms prior art treatments. This ensures the fire-retardant properties remain intact despite prolonged exposure to rain and ground water, a critical differentiator for building code compliance [2].

Moisture-Resistant Industrial Laminates & Adhesives

Ineral is suitable as a building block in the synthesis of dicyandiamide-derivative curing agents for high-performance structural adhesives and moisture-resistant laminates. The compound's inherent ability to mitigate moisture ingress and stabilize the cured matrix makes it a valuable procurement choice for applications requiring long-term durability in humid or wet environments, where standard DICY-cured networks may degrade prematurely [1].

Application
Selection Property
Validation Focus
High-solids waterborne epoxy emulsions for electronics
Aqueous solubility for high-solids formulation
Emulsion stability, film integrity, and void-free curing
Leach-resistant exterior fire-retardant wood
Leach resistance in treated wood
Long-term fire-retardancy retention under moisture exposure
Moisture-resistant industrial laminates & adhesives
Moisture-resistant cured matrix and void prevention
Cured laminate integrity in humid or wet environments

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ineral

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.